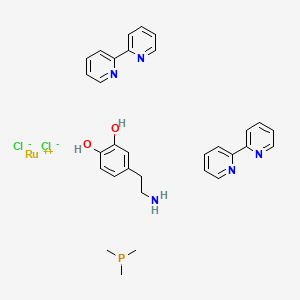
5-(9Z-octadecenoyloxy)-octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity in mice. Structurally these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to either a C-16 or C-18 hydroxy substituent. 5-OAHSA is a FAHFA in which oleic acid is esterified at the 5th carbon of hydroxy stearic acid. Among the FAHFA family members, OAHSAs are the most abundantly expressed in the serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue.
Scientific Research Applications
Anti-diabetic Effects of FAHFA Isomers
Monoestolides belonging to the fatty acid-hydroxy fatty acid (FAHFA) family, such as 9-hexadecanoyloxy-octadecanoic acid [9-PAHSA] and 9-(9Z-octadecenoyloxy)-octadecanoic acid [9-OAHSA], have shown promising results as insulin sensitizers. A comparative study on these FAHFA isomers on murine liver tissue revealed that 9-OAHSA-gavaged mice exhibited the highest total body weight and the lowest free fatty acid levels, indicating potential metabolic benefits. However, the impact on liver homogenates' bioenergetic machinery seemed unaffected by the FAHFA dose used in the study (Rychtrmoc et al., 2020).
Chemoenzymatic Synthesis of Fatty Acid Derivatives
A practical chemoenzymatic method has been developed to synthesize 9-hydroxynonanoic acid and 1,9-nonanedioic acid (azelaic acid) from oleic acid. The process involves biotransformation using enzymes like C-9 double bond hydratase and Baeyer–Villiger monooxygenase (BVMO) from various sources, followed by chemical hydrolysis and oxidation. The molar yield of azelaic acid from oleic acid was 58%, based on biotransformation and chemical transformation conversion yields of 84% and 68%, respectively, demonstrating an efficient synthesis process (Koppireddi et al., 2016).
These papers provide valuable insights into the scientific applications of specific fatty acid derivatives, including their roles in organogelation, potential anti-diabetic effects, and methods for chemoenzymatic synthesis. The research highlights the diverse functionalities and potential applications of these compounds in various fields.
Scientific Research Applications of 5-(9Z-octadecenoyloxy)-octadecanoic acid
Organogel Research and Applications
5-(9Z-octadecenoyloxy)-octadecanoic acid and its derivatives have been studied in the context of organogel research. Wright and Marangoni (2011) explored ricinelaidic acid, a derivative of 12-Hydroxy Stearic Acid (HSA), for its organogelation properties in vegetable oils. This research is pivotal for understanding the molecular structure's influence on organogel formation and stability, with potential applications in cosmetics, lubricants, and coatings (A. Wright & A. Marangoni, 2011).
Biochemical Transformations and Analysis
Studies have also focused on the biochemical transformations of fatty acids related to 5-(9Z-octadecenoyloxy)-octadecanoic acid. Koppireddi et al. (2016) investigated the chemoenzymatic synthesis of azelaic acid from oleic acid, highlighting the potential for producing valuable chemical compounds (Satish Koppireddi et al., 2016). Gardner et al. (1984) examined the acid-catalyzed transformation of hydroperoxylinoleic acid, a process relevant to understanding the metabolic pathways of similar fatty acids (H. Gardner et al., 1984).
Lipase Substrate Selectivity
Research on lipase substrate selectivity has implications for understanding how enzymes interact with fatty acids like 5-(9Z-octadecenoyloxy)-octadecanoic acid. Borgdorf and Warwel (1999) explored the selectivity of various lipases towards cis- and trans-9-octadecenoic acids, providing insights into enzymatic reactions relevant to fatty acid metabolism (R. Borgdorf & S. Warwel, 1999).
Biolubricant Applications
The potential application in biolubricants is another area of interest. Salimon et al. (2012) presented structures derived from oleic acid for synthetic biolubricant basestocks, highlighting the importance of such fatty acids in developing environmentally friendly lubricants (J. Salimon et al., 2012).
Enzymatic Transformations and PPAR Activation
Studies on enzymatic transformations and activation of peroxisome proliferator-activated receptors (PPARs) also provide important insights. Yokoi et al. (2010) demonstrated that hydroxy monounsaturated fatty acids like 11-hydroxy-(9Z)-octadecenoic acid can activate PPARs, suggesting their physiological roles (H. Yokoi et al., 2010).
properties
Product Name |
5-(9Z-octadecenoyloxy)-octadecanoic acid |
|---|---|
Molecular Formula |
C36H68O4 |
Molecular Weight |
564.9 |
IUPAC Name |
5-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16- |
InChI Key |
FQZBGGYKEFIGPO-MSUUIHNZSA-N |
SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
synonyms |
5-(oleoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




